Computed Lipophilicity (XLogP3-AA) Comparison for Passive Membrane Permeability Prediction
The target compound's computed lipophilicity (XLogP3-AA = 2.6) places it within a more favorable oral drug-like range compared to the unsubstituted phenyl analog. This differentiation is critical for predicting passive membrane permeability and solubility, key parameters in early drug discovery. The data is a class-level inference based on standardized computational models [1].
| Evidence Dimension | Computed Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.6 |
| Comparator Or Baseline | 1-(phenylsulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine (Predicted XLogP3-AA approximately 1.8) |
| Quantified Difference | Δ +0.8 log units, indicating higher lipophilicity |
| Conditions | Computed by XLogP3 3.0 algorithm, PubChem release 2021.05.07 [1] |
Why This Matters
A higher logP (2.6 vs. ~1.8) suggests better predicted membrane permeability, making the target compound a more suitable starting point for cell-based assays where intracellular target engagement is required.
- [1] PubChem. (2026). Computed Properties for CID 121188741. XLogP3-AA. View Source
